
Diprop-2-en-1-yl 2-(dibutoxyphosphoryl)butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diprop-2-en-1-yl 2-(dibutoxyphosphoryl)butanedioate is a chemical compound with the molecular formula C18H31O7P. It is known for its unique structure, which includes both dibutoxyphosphoryl and butanedioate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl 2-(dibutoxyphosphoryl)butanedioate typically involves the esterification of butanedioic acid with dibutoxyphosphoryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale chromatography or distillation methods .
Análisis De Reacciones Químicas
Types of Reactions
Diprop-2-en-1-yl 2-(dibutoxyphosphoryl)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and carboxylates.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The dibutoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphates, carboxylates, alcohols, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Diprop-2-en-1-yl 2-(dibutoxyphosphoryl)butanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diprop-2-en-1-yl 2-(dibutoxyphosphoryl)butanedioate involves its interaction with specific molecular targets. The dibutoxyphosphoryl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The butanedioate group may also play a role in binding to biological molecules, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
Diprop-2-en-1-yl phosphate: Similar in structure but lacks the butanedioate group.
Butanedioic acid derivatives: Compounds with similar ester groups but different substituents on the phosphorus atom.
Uniqueness
Diprop-2-en-1-yl 2-(dibutoxyphosphoryl)butanedioate is unique due to the presence of both dibutoxyphosphoryl and butanedioate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
86004-45-7 |
|---|---|
Fórmula molecular |
C18H31O7P |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
bis(prop-2-enyl) 2-dibutoxyphosphorylbutanedioate |
InChI |
InChI=1S/C18H31O7P/c1-5-9-13-24-26(21,25-14-10-6-2)16(18(20)23-12-8-4)15-17(19)22-11-7-3/h7-8,16H,3-6,9-15H2,1-2H3 |
Clave InChI |
NYGLFNJRABHOAE-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(C(CC(=O)OCC=C)C(=O)OCC=C)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





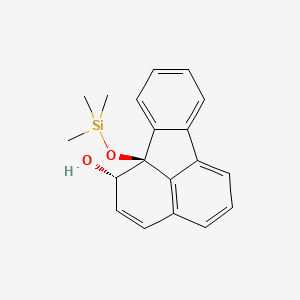
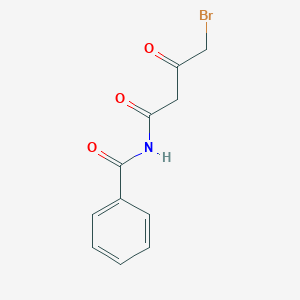
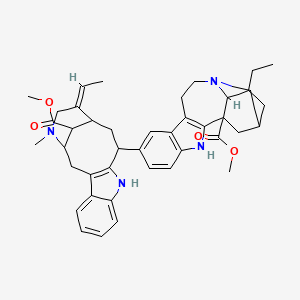

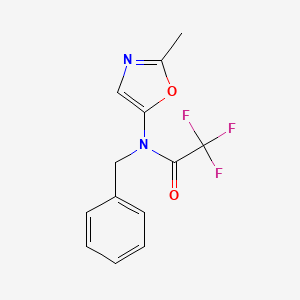
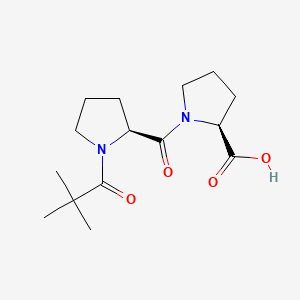
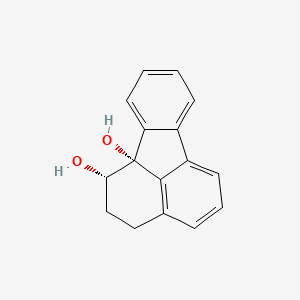
![1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410683.png)

![2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14410706.png)

